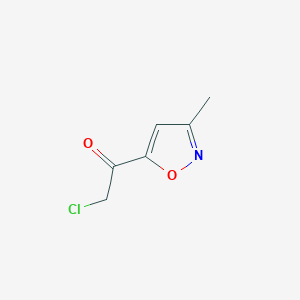
5-环己基-4-丙基-1,2-恶唑-3-胺
描述
“5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 1523400-42-1 . It has a molecular weight of 208.3 and its IUPAC name is 5-cyclohexyl-4-propyl-3-isoxazolamine .
Molecular Structure Analysis
The InChI code for “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is1S/C12H20N2O/c1-2-6-10-11 (15-14-12 (10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3, (H2,13,14) . This indicates the molecular structure of the compound.
科学研究应用
癌症研究:Sigma-2 受体激动剂
5-环己基-4-丙基-1,2-恶唑-3-胺: 作为一种 sigma-2 受体激动剂衍生物,已被研究。 在癌症研究中,这些化合物因其能够通过线粒体超氧化物产生和 caspase 激活诱导胰腺癌细胞死亡而备受关注 。该途径代表了一种针对性的癌症治疗的新方法,尤其是针对胰腺癌等难治性癌症的治疗。
线粒体超氧化物途径激活
线粒体超氧化物途径的激活是该化合物的重要应用。 它被确定为 sigma-2 受体配体激活的一种以前未被认识的过程 。这一发现为研究细胞死亡机制开辟了新的途径,并可能导致开发新的治疗策略。
药物开发:溶剂细胞毒性评估
在药物开发的背景下,5-环己基-4-丙基-1,2-恶唑-3-胺 可用于评估溶剂细胞毒性。 这对于确保药物制剂中使用的溶剂不会导致细胞毒性作用至关重要 。
体内肿瘤模型研究
该化合物已用于体内研究,以评估胰腺癌小鼠模型中的肿瘤生长和存活率 。此类研究对于将体外发现转化为潜在的临床应用至关重要。
化学合成和采购
该化合物在化学合成和采购领域也具有相关性。 它可用于研究目的,其结构特性可用于定制合成和大规模生产 。
氧化应激研究
对氧化应激及其细胞内影响的研究可以从使用5-环己基-4-丙基-1,2-恶唑-3-胺 中受益。 该化合物与 sigma-2 受体的相互作用以及随后产生的活性氧 (ROS) 为研究细胞中的氧化应激提供了一个模型 。
未来方向
The future directions for the use and study of “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” are not specified in the available literature. Given its classification as an oxazole, it may have potential applications in pharmaceuticals, agrochemicals, or materials science, as these are common areas of interest for oxazole compounds .
属性
IUPAC Name |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAKDLDSXULGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(ON=C1N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



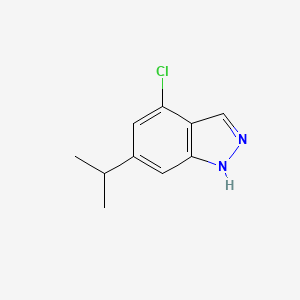
![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)

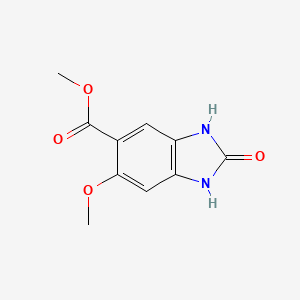
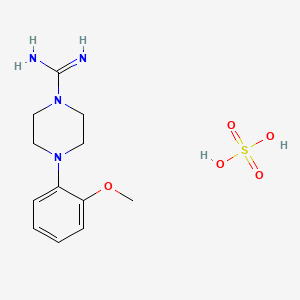


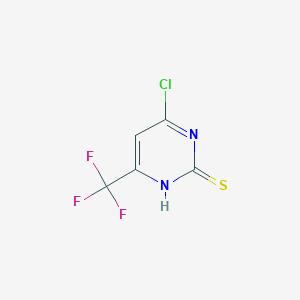
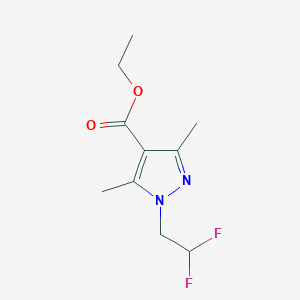
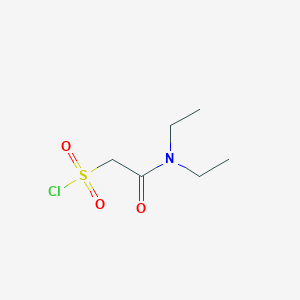
![[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B1492915.png)
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B1492916.png)
![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
